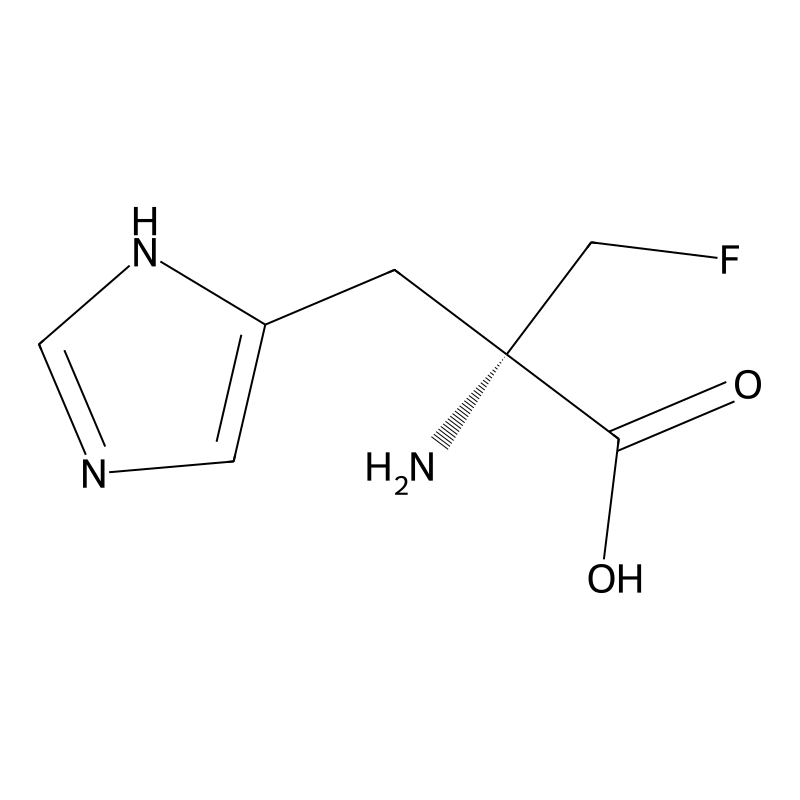

alpha-Fluoromethylhistidine

Content Navigation

Researchers needing to eliminate histamine biosynthesis face limitations with reversible inhibitors or receptor antagonists that do not reduce tissue histamine. α-Fluoromethylhistidine (α-FMH) is a mechanism-based irreversible HDC inhibitor, offering >80% depletion of intracellular histamine in a single dose, thus creating transient histamine-free models without developmental compensation. • Irreversible covalent HDC inactivation ensures prolonged depletion. • Decouples histamine roles in ECL cell function and anaphylaxis. • Supplied with full analytical documentation; ready for global shipment.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

alpha-Fluoromethylhistidine (α-FMH) is a highly specific, mechanism-based irreversible suicide inhibitor of histidine decarboxylase (HDC), the sole enzyme responsible for the de novo biosynthesis of histamine. Unlike standard receptor antagonists that merely block downstream signaling, α-FMH covalently modifies the active site of HDC, effectively halting cellular histamine production until new enzyme is synthesized. For procurement professionals and principal investigators, α-FMH represents the gold-standard tool compound for generating transient, profound histamine depletion in both in vitro cell assays and in vivo animal models, offering superior temporal control compared to genetic knockout models and avoiding the off-target receptor affinities associated with generic antihistamines [1].

Research Fit

Substituting α-FMH with competitive HDC inhibitors (such as α-methylhistidine) or generic H1/H2 receptor antagonists fundamentally compromises experimental integrity in histamine research. Competitive inhibitors like α-methylhistidine act as slow substrates that undergo decarboxylation, meaning their inhibitory effect is reversible and requires continuous, high-concentration dosing to outcompete endogenous histidine. Conversely, receptor antagonists (e.g., diphenhydramine or cimetidine) do not reduce tissue histamine levels; they merely block binding sites, often triggering compensatory increases in histamine synthesis and release. α-FMH bypasses these limitations by forming a permanent covalent linkage with HDC, ensuring that a single dose can drive >80% depletion of intracellular histamine pools for extended periods, making it non-interchangeable for rigorous histaminergic pathway isolation .

Substitution Risk

Irreversible vs. Competitive Enzyme Inhibition

Kinetic studies demonstrate that α-FMH acts as a potent suicide inactivator of HDC, achieving near-complete irreversible enzyme inactivation at single-digit micromolar exposures (IC50 ~1–10 µM). It inactivates purified HDC with a k_inact/K_I on the order of 10³–10⁴ M⁻¹·sec⁻¹. In direct contrast, the structural analog α-methylhistidine functions merely as a competitive inhibitor and slow substrate, undergoing decarboxylation-dependent transamination without permanently disabling the enzyme . This irreversible covalent modification by α-FMH ensures that histamine synthesis remains halted until de novo HDC protein is synthesized, providing a vastly superior pharmacokinetic profile for sustained in vivo studies.

| Evidence Dimension | Mechanism and Potency of HDC Inhibition |

| Target Compound Data | α-FMH: Irreversible suicide inhibition (IC50 ~1–10 µM, k_inact/K_I ~10³–10⁴ M⁻¹·sec⁻¹) |

| Comparator Or Baseline | α-methylhistidine: Reversible competitive inhibition / slow substrate |

| Quantified Difference | Permanent covalent inactivation vs. reversible competitive binding requiring continuous dosing |

| Conditions | In vitro purified mammalian histidine decarboxylase assays |

Irreversible inhibition eliminates the need for continuous high-dose infusions required by competitive inhibitors, ensuring stable and reproducible histamine depletion in complex biological models.

In Vivo Histamine Depletion

Systemic administration of α-FMH provides profound and quantifiable depletion of endogenous histamine pools across multiple tissue types. In rodent models, a continuous subcutaneous infusion (3 mg/kg/h over 24 h) of α-FMH reduces oxyntic mucosal histamine by approximately 83% in rats and 65% in mice, while concurrently depleting enterochromaffin-like (ECL) cell secretory vesicles by >84% . Baseline controls and receptor antagonists leave these histamine stores intact at 100%. This massive reduction in stored and newly synthesized histamine isolates the physiological role of the amine without the confounding variables of receptor-level cross-talk.

| Evidence Dimension | Oxyntic Mucosal Histamine Depletion |

| Target Compound Data | α-FMH: 65% to 83% reduction in mucosal histamine and >84% depletion of ECL secretory vesicles |

| Comparator Or Baseline | Baseline / Vehicle Control: 0% depletion (100% intact histamine stores) |

| Quantified Difference | >80% average reduction in functional histamine storage |

| Conditions | In vivo rodent models (rats/mice) via subcutaneous infusion (3 mg/kg/h for 24 h) |

Procuring α-FMH allows researchers to create functional 'histamine-free' physiological states in wild-type animals, bypassing the need for expensive and developmentally compensated genetic knockout strains.

Specificity Without Receptor Interference

A critical procurement differentiator for α-FMH is its absolute specificity for the HDC enzyme, avoiding the off-target effects common to generic antihistamines. While H1 or H2 receptor antagonists (e.g., cimetidine) or proton pump inhibitors (e.g., omeprazole) block downstream signaling, they often induce hypergastrinemia or compensatory vacuolization of ECL cells. α-FMH administration abolishes omeprazole-induced vacuolization of ECL cells and directly decreases gastrin-induced histamine efflux . By targeting the biosynthetic step rather than the receptor, α-FMH provides a clean pharmacological profile that competitive downstream blockers cannot replicate.

| Evidence Dimension | Effect on ECL Cell Vacuolization and Histamine Efflux |

| Target Compound Data | α-FMH: Abolishes omeprazole-induced vacuolization and halts histamine efflux |

| Comparator Or Baseline | H2 Antagonists / PPIs (e.g., Omeprazole): Induce compensatory ECL cell vacuolization |

| Quantified Difference | Prevention of compensatory cellular artifacts caused by downstream receptor blockade |

| Conditions | In vivo gastric acid secretion and ECL cell ultrastructure models |

For researchers studying gastric pathology or neuroinflammation, α-FMH prevents the compensatory feedback loops that ruin data integrity when using standard receptor antagonists.

Histaminergic Pathway Isolation

Because α-FMH provides >80% depletion of tissue histamine via irreversible HDC inhibition, it is the premier choice for establishing transient 'histamine-free' animal models. This is critical for neuropharmacology and allergy research where genetic knockout models may suffer from developmental compensation, allowing precise temporal control over histamine depletion [1].

Gastric Acid & ECL Cell Studies

α-FMH is uniquely suited for gastroenterology research, specifically for isolating the role of enterochromaffin-like (ECL) cell-derived histamine. By abolishing omeprazole-induced vacuolization and drastically reducing mucosal histamine stores, it allows researchers to decouple histamine's role from other gastric secretagogues like gastrin and acetylcholine[1].

Mast Cell and Anaphylaxis Modeling

In immunological assays, α-FMH is procured to block de novo cellular histamine biogenesis. This allows researchers to differentiate between the release of pre-stored histamine and the synthesis of new histamine during prolonged anaphylactoid reactions or mast cell activation events [1].

Application Fit

XLogP3

UNII

Other CAS

Explore Compound Types